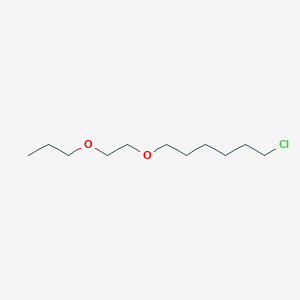
1-Chloro-6-(2-propoxyethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-(2-propoxyethoxy)hexane is an organic compound with the molecular formula C11H23ClO2. It is characterized by the presence of a chloro group attached to a hexane chain, which is further substituted with a 2-propoxyethoxy group. This compound is typically a colorless liquid and is used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Chloro-6-(2-propoxyethoxy)hexane involves multiple steps. One common method includes the reaction of 1-chlorohexane with 2-propoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1-Chloro-6-(2-propoxyethoxy)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the chloro group can lead to the formation of alkanes.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-(2-propoxyethoxy)hexane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may be explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(2-propoxyethoxy)hexane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the 2-propoxyethoxy group can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1-Chloro-6-(2-propoxyethoxy)hexane can be compared with similar compounds such as:
1-Chlorohexane: Lacks the 2-propoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-6-(2-propoxyethoxy)hexane: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
6-(2-Propoxyethoxy)hexanol: Contains a hydroxyl group instead of a chloro group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-chloro-6-(2-propoxyethoxy)hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c1-2-8-13-10-11-14-9-6-4-3-5-7-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQNSOOEPBBQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344318-47-3 |
Source


|
| Record name | 1-chloro-6-(2-propoxyethoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

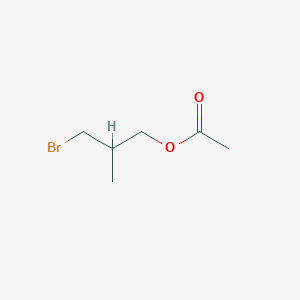
![3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2875131.png)
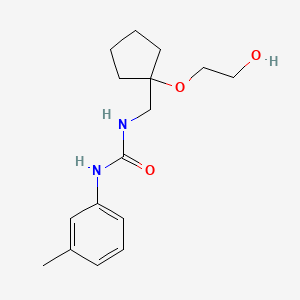
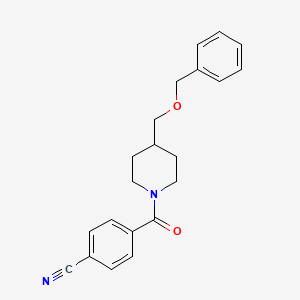
![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)
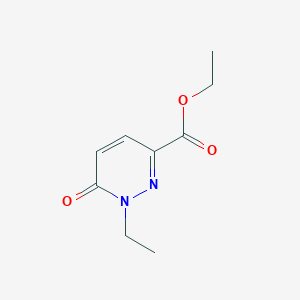
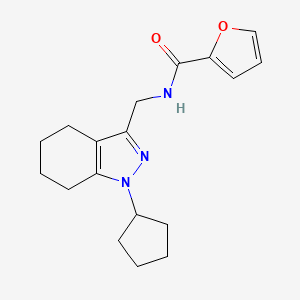
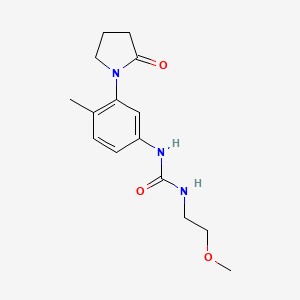
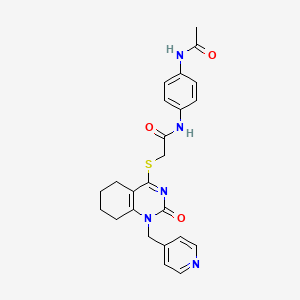
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2875143.png)
![5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2875145.png)
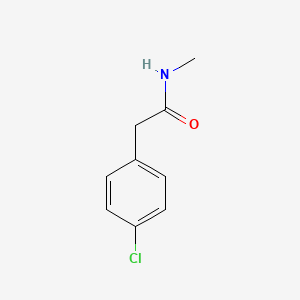
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
